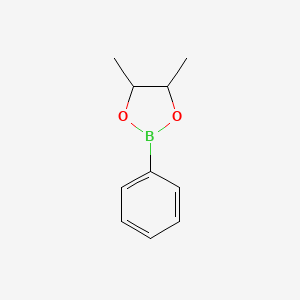
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- is a chemical compound with the molecular formula C14H10N2OS2 and a molecular weight of 286.372 g/mol This compound is characterized by its unique structure, which includes a dithiazolidinone ring substituted with phenyl and phenylimino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted dithiazolidinone with aniline or its derivatives. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenyl and phenylimino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Applications De Recherche Scientifique
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use as a dienophile in Diels-Alder reactions.
3-Phenyl-1,4,2-dioxazol-5-one: Used in various organic synthesis applications.
Uniqueness
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- is unique due to its dithiazolidinone ring structure and the presence of both phenyl and phenylimino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
5338-82-9 |
|---|---|
Formule moléculaire |
C14H10N2OS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C14H10N2OS2/c17-14-16(12-9-5-2-6-10-12)13(18-19-14)15-11-7-3-1-4-8-11/h1-10H |
Clé InChI |
DFLOFYMDVXZMON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=O)SS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


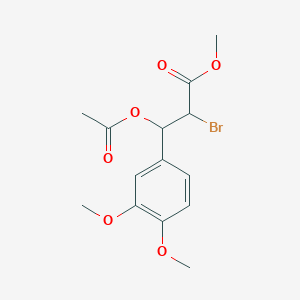

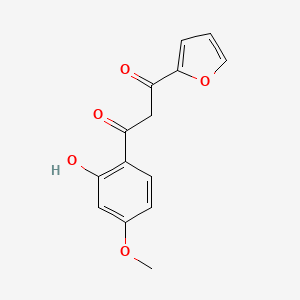
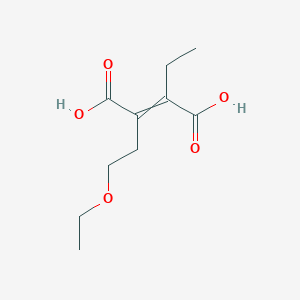
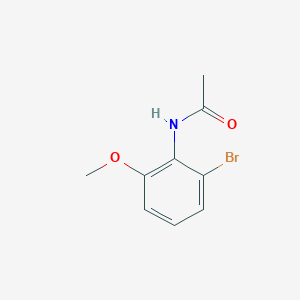
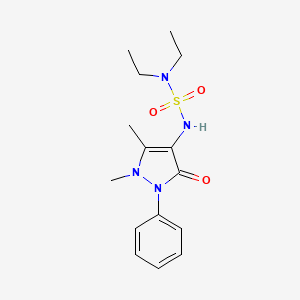
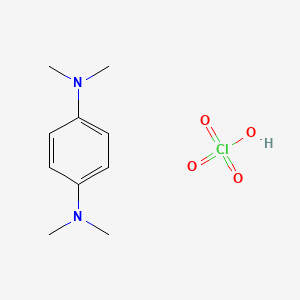
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
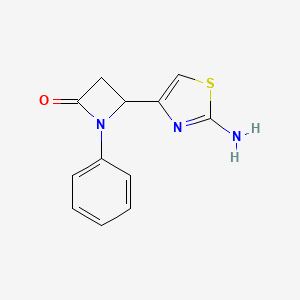

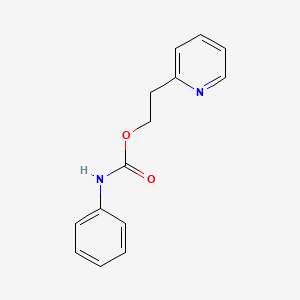
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)

